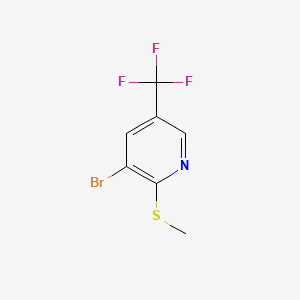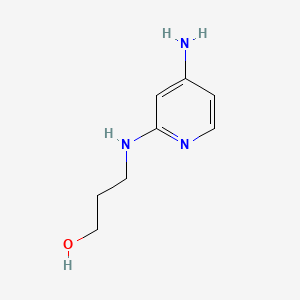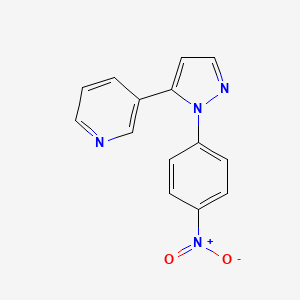![molecular formula C13H21NO4 B567778 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 1366053-52-2](/img/structure/B567778.png)
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Vue d'ensemble
Description
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid” is a specific derivative of this family .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid” can be represented by the InChI code:1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h8-10H,4-7H2,1-3H3,(H,15,16) . Chemical Reactions Analysis
The stereochemical control in the synthesis of “8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid” is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis
The compound “8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid” has a molecular weight of 255.31 . It is a solid at room temperature and should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids . These alkaloids have a wide array of biological activities, making the stereoselective preparation of this structure a significant area of research. The compound serves as a key intermediate in synthesizing these alkaloids, which are used for their medicinal properties, such as analgesic, anticholinergic, and psychostimulant effects.
Enantioselective Construction
Research has been directed towards the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold due to its importance in the synthesis of biologically active molecules . The ability to create this structure in a stereoselective manner is crucial for developing pharmaceuticals that require specific stereochemistry to be effective.
Drug Discovery
The unique structure of 2-azabicyclo[3.2.1]octane , which is closely related to the 8-Boc variant, has significant potential in drug discovery . Its presence as a core in several total syntheses highlights its importance as a synthetic intermediate. The bicyclic architecture is particularly challenging to acquire, making it a valuable scaffold in medicinal chemistry.
Biomass Valorization
The compound is involved in the valorization of biomass-derived compounds through photochemical transformations . This application is essential in the context of sustainable chemistry, where biomass is converted into valuable chemicals, thereby reducing reliance on non-renewable resources.
Palladium-Catalyzed Reactions
In the realm of synthetic organic chemistry, 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is used in palladium-catalyzed reactions of aziridines . These reactions are pivotal for constructing complex molecules with high precision and efficiency.
Synthetic Methodology Development
The compound plays a role in the development of new synthetic methodologies, including flow chemistry . It’s part of innovative approaches to synthesize bioactive molecules and contributes to the total synthesis of complex natural products.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of the compound “8-Boc-8-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with various receptors and transporters in the nervous system .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters in the nervous system .
Result of Action
For instance, some tropane alkaloids are known to block the reuptake of certain neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft .
Propriétés
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h8-10H,4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRWVUWBHWKVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)
![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)
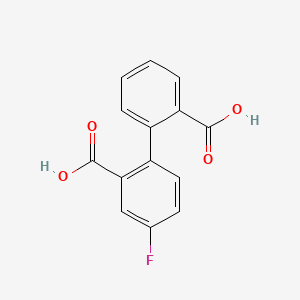
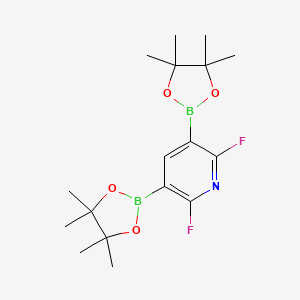


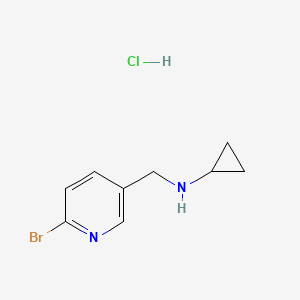
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)
![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B567710.png)

![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)
